BCN-OH

説明

Overview of Bicyclo[6.1.0]nonyne (BCN) Derivatives in Chemical Biology Research

Bicyclo[6.1.0]nonyne (BCN) and its derivatives are a class of strained cyclooctynes that have become indispensable tools in the field of chemical biology. axispharm.com Their high reactivity, driven by significant ring strain of approximately 12–13 kcal/mol, allows them to readily participate in bioorthogonal reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov This reaction enables the formation of a stable triazole linkage with azide-functionalized molecules without the need for cytotoxic copper catalysts, making it ideal for studying biological processes in living systems. broadpharm.combiochempeg.com BCN derivatives are widely used for a variety of applications, including the labeling of proteins, peptides, and nucleic acids, as well as in drug delivery and cellular imaging. axispharm.comsynaffix.com The versatility of the BCN scaffold allows for the synthesis of various functionalized derivatives, such as BCN-lysine for genetic encoding and BCN-acid for creating stable bioconjugates. rsc.org

Significance of BCN-OH as a Bioorthogonal Reagent

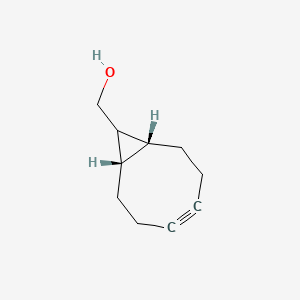

(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as this compound, is a prominent member of the BCN family. It features a core bicyclo[6.1.0]non-4-yne structure with an endo-hydroxyl group, which provides a handle for further chemical modifications. rsc.org this compound is particularly significant as a bioorthogonal reagent due to its favorable balance of reactivity and hydrophilicity. nih.gov It exhibits excellent reaction kinetics in SPAAC, reacting efficiently with azide-tagged biomolecules to form stable triazole products. broadpharm.comsynaffix.com This property is crucial for applications requiring precise and rapid labeling in complex biological environments. Furthermore, this compound serves as a valuable control reagent in studies involving more complex BCN derivatives, such as mitochondrial probes, helping to dissect the specific effects of different functional groups. medchemexpress.comresearchgate.net Its role as a linker in antibody-drug conjugates (ADCs) is also being explored, where it can form a stable connection between an antibody and a therapeutic payload. unnes.ac.id

Historical Context and Evolution of Strained Alkynes in Click Chemistry

The concept of "click chemistry," introduced in the early 2000s, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. pcbiochemres.comnobelprize.org The initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a major breakthrough but was limited in living systems due to the toxicity of the copper catalyst. biochempeg.comnobelprize.org This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a metal catalyst by using strained cyclooctynes. nobelprize.orgpcbiochemres.com

The evolution of strained alkynes for SPAAC has seen several generations of reagents, each aiming to improve reaction kinetics, stability, and hydrophilicity. researchgate.net Early cyclooctynes laid the groundwork, but subsequent developments led to more advanced structures. Dibenzoannulated cyclooctynes like DIBO and DIBAC offered increased ring strain and faster reaction rates. researchgate.netiris-biotech.de Bicyclo[6.1.0]nonyne (BCN) was introduced as a highly reactive and synthetically accessible alternative. synaffix.com The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core in BCN significantly enhances its reactivity. synaffix.comiris-biotech.de Unlike some other cyclooctynes, BCN derivatives often yield a single regioisomer upon reaction with azides, simplifying product characterization. iris-biotech.de

Scope and Contributions of the Research Outline

This article focuses on the chemical compound this compound and its pivotal role in academic research, particularly within the domain of bioorthogonal chemistry. The subsequent sections will delve into detailed research findings concerning this compound, including its chemical properties and reactivity. The contributions of research on this compound are significant, as it provides a versatile and efficient tool for a wide range of applications, from fundamental studies of biomolecular interactions to the development of novel therapeutic and diagnostic agents. unnes.ac.idchemimpex.com By providing a foundational understanding of this compound, this article aims to highlight its importance and continued potential in advancing chemical biology and related fields.

Research Findings on this compound

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , is a white to off-white crystalline solid at room temperature. chemimpex.com Its structure is characterized by a bicyclo[6.1.0]non-4-yne core with a hydroxymethyl group at the 9-position in the endo configuration. This specific stereochemistry contributes to the stability and reactivity of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | chemimpex.com |

| Molecular Weight | 150.22 g/mol | chemimpex.com |

| Appearance | White to orange to green powder to crystal | chemimpex.com |

| Melting Point | 64 °C | chemimpex.com |

| CAS Number | 1263166-90-0 | chemimpex.com |

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of this compound stems from its high reactivity in SPAAC reactions. The ring strain of the cyclooctyne enables it to react readily with azides in a [3+2] cycloaddition to form a stable triazole ring. broadpharm.comrsc.org This reaction is highly chemoselective, meaning it does not interfere with other functional groups commonly found in biological systems. biochempeg.com

Studies have shown that the reaction rate of this compound with azides is influenced by the solvent polarity, with faster kinetics observed in more polar environments. For instance, the second-order rate constant for the reaction of endo-Bcn-OH with benzyl (B1604629) azide (B81097) increases from 0.14 M⁻¹s⁻¹ in a 3:1 mixture of acetonitrile-d3 (B32919) and D₂O to 0.29 M⁻¹s⁻¹ in a 1:2 mixture. synaffix.comnih.gov

| Reactant | Solvent System | Second-Order Rate Constant (k₂) | Source |

| Benzyl Azide | CD₃CN/D₂O (3:1) | 0.14 M⁻¹s⁻¹ | synaffix.comnih.gov |

| Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | synaffix.comnih.gov |

| Nitrone 7 | Not Specified | 1.66 M⁻¹s⁻¹ | synaffix.com |

It is noteworthy that BCN exhibits a degree of cross-reactivity with thiols, which can be a consideration in certain biological applications. nih.govacs.org However, this can often be mitigated by the use of thiol-capping agents. acs.org

Structure

3D Structure

特性

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXZMGWYBICRW-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254298 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263291-41-3 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bcn Oh and Its Derivatives

Detailed Synthetic Routes and Catalytic Strategies for BCN Core

The construction of the BCN core primarily relies on the cyclopropanation of cyclooctadiene derivatives. This foundational step is crucial for establishing the strained bicyclic system.

Stereoselective Cyclopropanation Approaches

The stereochemistry of the BCN core is paramount to its reactivity and stability. Therefore, stereoselective cyclopropanation methods are essential for synthesizing the desired isomers.

A key method for synthesizing the BCN precursor involves the rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate. acs.orgnih.gov Rhodium(II) complexes, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are effective catalysts for this transformation. acs.orgnih.govwikipedia.orgbeilstein-journals.org The reaction proceeds through the formation of a rhodium carbene intermediate, which then reacts with the cyclooctadiene to form the cyclopropane (B1198618) ring. nih.gov The use of specific rhodium catalysts can significantly influence the efficiency and selectivity of the reaction. acs.orgnih.gov

For instance, research has shown that low catalyst loadings of certain rhodium complexes can achieve high yields. acs.orgnih.gov The choice of rhodium catalyst can also be influenced by the desired product, as different rhodium complexes can lead to different reaction pathways, such as [5+2] cycloadditions or [2+2] cycloadditions in related systems. nih.gov

A significant challenge in the synthesis of BCN precursors is controlling the diastereoselectivity of the cyclopropanation reaction, which can produce both syn and anti isomers. The syn isomer is the desired precursor for the endo-Bcn-OH used in many bioorthogonal applications.

A notable advancement in controlling this selectivity involves the use of the chiral rhodium catalyst Rh₂(S-BHTL)₄. acs.org With a low catalyst loading of 0.27 mol%, this catalyst has been shown to provide the BCN precursor with a 79:21 syn/anti selectivity. acs.orgnih.gov This level of selectivity is a significant improvement over previous methods and allows for the synthesis of the desired syn isomer on a multigram scale. acs.orgnih.gov

Alternatively, a sequence involving cyclopropanation with Rh₂(OAc)₄ followed by ester hydrolysis under epimerizing conditions can also be employed to favor the formation of the desired stereoisomer. acs.orgnih.gov This two-step process provides another effective route to access the BCN precursor with good selectivity. acs.orgnih.gov

Table 1: Catalytic Strategies for BCN Core Synthesis

| Catalyst | Substrate | Key Feature | Selectivity (syn/anti) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | 1,5-cyclooctadiene, ethyl diazoacetate | Standard catalyst for cyclopropanation. acs.orgnih.govbeilstein-journals.org | Poorly selective. acs.orgnih.gov | acs.orgnih.govbeilstein-journals.org |

| Rh₂(S-BHTL)₄ | 1,5-cyclooctadiene, ethyl diazoacetate | Provides high syn selectivity. acs.orgnih.gov | 79:21. acs.orgnih.gov | acs.orgnih.gov |

Functionalization Strategies for the Hydroxyl Group

The hydroxyl group of Bcn-OH is a key functional handle that allows for its conjugation to a wide variety of molecules. nih.gov Several strategies have been developed to modify this group, enhancing the versatility of the BCN scaffold.

Following the initial cyclopropanation, which typically yields an ester, a hydrolysis step is necessary to generate the free hydroxyl group of this compound. This is often achieved under basic conditions, for example, using lithium hydroxide (B78521). researchgate.net The hydrolysis of the ester intermediate under epimerizing conditions can also be used to control the stereochemistry of the final product. acs.orgnih.gov

In some synthetic routes, the introduction of the hydroxyl group at the 9-position is a distinct hydroxylation step. This can be accomplished through various methods, including the use of oxidizing agents. researchgate.net The precise timing and conditions of this hydroxylation are critical for maintaining the integrity of the strained bicyclic structure.

The primary alcohol of this compound can be readily derivatized through O-acylation and O-alkylation. nih.gov

O-acylation: This involves the reaction of the hydroxyl group with activated carboxylic acid derivatives, such as activated esters, to form ester linkages. nih.gov Another common method is the reaction with carbonates, like N,N'-disuccinimidyl carbonate, to form activated BCN carbonates. These carbonates are then reactive towards nucleophiles like amines to form stable carbamate (B1207046) linkages.

O-alkylation: While seemingly a straightforward approach, direct O-alkylation of the this compound alcohol is not as commonly reported. nih.gov However, it can be achieved through reactions such as the ring-opening polymerization of lactones or epoxides. nih.gov The choice of alkylating agent and reaction conditions is crucial to avoid side reactions and ensure efficient functionalization. researchgate.net

These functionalization strategies significantly expand the utility of this compound, allowing for its incorporation into a diverse range of probes and bioconjugates. nih.gov

Table 2: Functionalization of the this compound Hydroxyl Group

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| O-acylation | N,N'-Disuccinimidyl carbonate | BCN succinimidyl carbonate | Formation of carbamate linkages with amines. | |

| O-acylation | Activated esters | BCN esters | General conjugation. nih.gov | nih.gov |

| O-alkylation | Epoxides, Lactones | BCN ethers | Polymer conjugation. nih.gov | nih.gov |

Conversion to Electrophilic Species for Nucleophilic Coupling

The primary alcohol group of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a versatile handle for chemical modification. While direct O-acylation or O-alkylation are viable, a more common and often preferred strategy for derivatization involves the transient conversion of the alcohol into various electrophilic species. nih.govrsc.org This activation allows for subsequent coupling with a wide range of nucleophiles, primarily alcohols and amines. nih.govrsc.org

Several methods have been explored to generate these electrophilic intermediates. rsc.org These include the incorporation of heteroatom spacers, such as silicon or phosphorus, and the use of the Mitsunobu reaction. rsc.org Another prominent method is the formation of activated carbonates, which are then used to create stable carbamates and other carbonates; indeed, carbamates represent one of the most frequently encountered classes of Bcn derivatives. rsc.org

Alternatively, the alcohol can be oxidized to form an electrophilic Bcn aldehyde. nih.govrsc.org This aldehyde serves as a valuable intermediate for synthesizing other derivatives, such as Bcn-containing amines, through processes like reductive amination. rsc.org This strategic conversion to an electrophilic intermediate is a cornerstone in the synthesis of diverse and functionalized Bcn probes. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques that offer significant advantages in efficiency, reproducibility, and environmental impact. The synthesis of Bcn derivatives has benefited from these innovations, particularly through mechanochemistry and microwave-assisted methods.

Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a solvent-free and often faster alternative to traditional solution-based methods. beilstein-journals.orgbeilstein-journals.org High-Speed Vibration Milling (HSVM) has been successfully employed for the synthesis of Bcn-tosylate (BCN-OTs), a key intermediate. rsc.org In this process, this compound is milled with potassium hydroxide (KOH), followed by the addition of tosyl chloride (TsCl) and potassium carbonate (K2CO3). rsc.org This HSVM method achieves complete conversion to BCN-OTs in less than ten minutes. rsc.org The resulting solid material is then purified by a simple extraction and filtration, yielding the product ready for subsequent reactions. rsc.org

Table 1: Mechanochemical Synthesis of BCN-OTs via HSVM

| Reactant/Reagent | Role | Milling Time (approx.) |

| This compound | Starting Material | - |

| Potassium Hydroxide (KOH) | Base | 5 minutes (total) |

| Tosyl Chloride (TsCl) | Tosylating Agent | 3 minutes |

| Potassium Carbonate (K2CO3) | Base | 3 minutes |

| Data sourced from a study on the mechanochemical synthesis of BCN-OTs. rsc.org |

Following its rapid synthesis via HSVM, BCN-OTs serves as an effective initiator for cationic ring-opening polymerization (CROP). rsc.org This has been demonstrated in the synthesis of Bcn-functionalized poly(2-ethyl-2-oxazoline) (PEtOx-BCN). rsc.org The polymerization of 2-ethyl-2-oxazoline (B78409) (EtOx) is conducted using microwave assistance, which provides rapid and uniform heating, often leading to shorter reaction times and better control over the polymerization process. rsc.orgmdpi.com The microwave-assisted polymerization is typically carried out in acetonitrile (B52724) at a temperature of 100°C, which provides a balance between achieving a fast polymerization rate and maintaining the stability of the Bcn group. rsc.org This combination of mechanochemical synthesis and microwave-assisted polymerization represents a swift and efficient route to well-defined, Bcn-functionalized polymers. rsc.org

Synthesis of Specific this compound Analogues and Conjugates

The this compound scaffold is the foundation for a variety of important chemical tools, including linkers for Proteolysis Targeting Chimeras (PROTACs) and probes for biological imaging. The synthesis of these analogues often involves multi-step procedures tailored to the desired functionality.

endo-BCN-O-PNB (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (4-nitrophenyl) carbonate) is a bifunctional linker widely used in the synthesis of PROTACs. smolecule.commedchemexpress.com Its synthesis begins with the endo isomer of this compound (endo-BCN-OH). The core bicyclic structure is typically formed through cycloaddition reactions. smolecule.com The key step in converting endo-BCN-OH to the final product is the reaction of the hydroxyl group with 4-nitrophenyl chloroformate. This reaction forms a p-nitrophenyl (PNB) carbonate, which acts as a reactive handle. The PNB group is an excellent leaving group, facilitating subsequent reactions with amine-containing molecules to form stable carbamate linkages, which is crucial for constructing PROTACs. smolecule.com The final product is then purified using standard techniques like chromatography. smolecule.com

To direct molecules to mitochondria, the triphenylphosphonium (TPP) cation is often incorporated into their structure. acs.orgrsc.orgnih.gov The synthesis of BCN-TPP, a probe designed to trap sulfenic acids within mitochondria, is achieved through a direct coupling reaction. nih.gov Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is coupled with (5-carboxybutyl)triphenylphosphonium bromide (TCP-COOH). nih.gov This esterification reaction links the Bcn moiety to the TPP group. nih.gov The reaction yields BCN-TPP, which can then be purified by methods such as reverse-phase chromatography. nih.gov

Table 2: Synthesis of BCN-TPP

| Starting Material 1 | Starting Material 2 | Product | Reported Yield |

| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) | (5-Carboxybutyl)triphenylphosphonium bromide (TCP-COOH) | BCN-TPP | 14% |

| Data sourced from a study on triphenylphosphonium-derived trapping agents. nih.gov |

Synthesis of BCN-functionalized Polymers

The incorporation of bicyclo[6.1.0]nonyne (BCN) moieties into polymers is a key strategy for creating materials amenable to bioorthogonal conjugation. These functionalized polymers are valuable in various biomedical applications, allowing for specific labeling and crosslinking reactions under physiological conditions. The primary method for this functionalization involves leveraging BCN derivatives, often starting from this compound, to initiate polymerization or to be incorporated via post-polymerization modification.

One prominent method involves the synthesis of a BCN-tosylate (BCN-OTs) initiator from this compound. rsc.orgrsc.org This is achieved through a solvent-free mechanochemical process using high-speed vibration milling, which provides a rapid and efficient route to the initiator. rsc.org The resulting BCN-OTs is then used to initiate the cationic ring-opening polymerization (CROP) of monomers like 2-ethyl-2-oxazoline (EtOx). rsc.orgrsc.org This process yields well-defined poly(2-ethyl-2-oxazoline) (PEtOx) chains with a terminal BCN group (PEtOx-BCN) and high chain-end fidelity. rsc.org The utility of these BCN-functionalized polymers is demonstrated through their subsequent use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. For instance, PEtOx-BCN has been successfully reacted with azide-terminated polystyrene (PS-N₃) to form a block copolymer (PS-b-PEtOx) and with azide-modified bovine serum albumin (BSA) to create a polymer-protein conjugate. rsc.orgrsc.org

Another approach involves designing BCN-functionalized linkers for direct incorporation into biomacromolecules during their synthesis. For example, two novel BCN linkers, one carbamate-based and one amide-based, have been developed for use in standard automated solid-phase oligonucleotide synthesis. nih.gov The synthesis of these linkers starts from BCN carbinol (this compound), which is activated with disuccinimidyl carbonate for the carbamate linker, or from a BCN carboxylic acid intermediate for the amide linker. nih.gov

Furthermore, this compound is utilized in the creation of injectable hydrogels for tissue engineering. acs.org In one example, an injectable hydrogel was formed from poly(propylene fumarate) functionalized with this compound and a hyper-branched 32-arm poly(ε-caprolactone) (PCL) dendrimer functionalized with azide (B81097) groups. The crosslinking occurs via the SPAAC reaction between the BCN and azide moieties, forming a stable hydrogel network. acs.org

Table 1: Synthesis and Application of BCN-Functionalized Polymers

| Polymer Type | Monomer/Precursor | BCN Derivative | Synthetic Strategy | Application |

| Poly(2-ethyl-2-oxazoline) (PEtOx-BCN) | 2-ethyl-2-oxazoline (EtOx) | BCN-OTs (from this compound) | Cationic Ring-Opening Polymerization (CROP) | Formation of block copolymers and protein conjugates via SPAAC. rsc.orgrsc.org |

| Functionalized Oligonucleotides | Phosphoramidites | BCN-carbamate linker (from this compound) | Automated Solid-Phase Synthesis | Bioorthogonal conjugation of oligonucleotides. nih.gov |

| Poly(propylene fumarate) Hydrogel | Poly(propylene fumarate), 32-arm PCL-azide | This compound | Post-polymerization functionalization followed by SPAAC crosslinking | Injectable bone tissue engineering scaffold. acs.org |

Synthesis of BCN-DOTA and PEGylated BCN Derivatives

The synthesis of BCN-DOTA and PEGylated BCN derivatives is crucial for applications in radiolabeling and modifying the pharmacokinetic properties of biomolecules. These derivatives combine the bioorthogonal reactivity of the BCN group with the chelating ability of DOTA or the biocompatibility and solubility imparted by polyethylene (B3416737) glycol (PEG).

BCN-DOTA Derivatives

PEGylated BCN Derivatives

PEGylation, the attachment of PEG chains, is a widely used strategy to improve the solubility and in vivo circulation time of molecules. BCN-PEG derivatives are bifunctional linkers used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com These linkers contain a BCN group for SPAAC reactions, a PEG chain of varying length, and a terminal functional group (e.g., hydroxyl, acid, NHS ester) for attachment to a drug or protein. medchemexpress.combiochempeg.com

Examples of such derivatives include:

BCN-PEGn-OH : A non-cleavable linker with a terminal hydroxyl group. medchemexpress.com

BCN-PEGn-acid : A linker with a terminal carboxylic acid group. medchemexpress.com

BCN-PEGn-NHS ester : An activated linker for facile reaction with amine groups on biomolecules. medchemexpress.com

The synthesis of these derivatives often involves modifying a PEG molecule with a BCN moiety at one end and the desired functional group at the other. nih.gov For instance, a pH-sensitive doxorubicin (B1662922) (DOX) prodrug was created by reacting an azide-modified PEG-PLA (polylactic acid) polymer with a BCN-functionalized DOX molecule (BCN-DOX). nih.gov This demonstrates how PEGylated BCN systems can be designed to create sophisticated drug delivery systems.

Table 2: Examples of BCN-DOTA and PEGylated BCN Derivatives

| Compound Name | Key Features | Synthetic Approach | Primary Use |

| BCN-DOTA-GA | BCN for click chemistry; DOTA for chelation; Glutamic acid spacer. | Coupling of BCN, DOTA, and glutamic acid components. | Precursor for indirect radiolabeling of biomolecules. nih.govnih.gov |

| BCN-[⁸⁹Zr]Zr-DOTA-GA | Radiolabeled BCN-DOTA prosthetic group. | Two-step basic pH adjustment method for labeling BCN-DOTA-GA with Zirconium-89. nih.govnih.govresearchgate.net | Bioorthogonal conjugation to antibodies for PET imaging. nih.gov |

| BCN-PEGn-OH | BCN group; PEG spacer (n units); Terminal hydroxyl group. | Multi-step organic synthesis to link the three components. | Non-cleavable ADC linker. medchemexpress.com |

| BCN-PEGn-acid | BCN group; PEG spacer (n units); Terminal carboxylic acid. | Multi-step organic synthesis. | PROTAC linker. medchemexpress.com |

| BCN-DOX | BCN group attached to the drug doxorubicin. | Chemical modification of doxorubicin. | Component for creating PEGylated prodrugs via click chemistry. nih.gov |

Reactivity and Mechanistic Studies of Bcn Oh in Bioorthogonal Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics and Mechanisms

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules functionalized with an azide (B81097) and a strained alkyne, such as Bcn-OH, without the need for a cytotoxic copper catalyst. biochempeg.com The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage. nih.govnih.gov

Comparison of Reaction Rates with Other Cyclooctyne (B158145) Derivatives

The reactivity of this compound in SPAAC is frequently benchmarked against other widely used cyclooctynes. While dibenzocyclooctyne (DBCO) derivatives are often more reactive with aliphatic azides like benzyl (B1604629) azide, this compound exhibits comparable or superior kinetics in certain contexts. acs.org For instance, the reaction rate between benzyl azide and DBCO is roughly 3.4 times faster than with BCN. nih.govacs.org However, with aromatic azides such as phenyl azide, BCN reacts approximately six times faster than DBCO. nih.govacs.org

The reaction rate of this compound with benzyl azide has been reported to be in the range of 0.14 M⁻¹s⁻¹ to 0.29 M⁻¹s⁻¹. nih.govcristaltherapeutics.com In a direct comparison, the second-order rate constant for the reaction of this compound with benzyl azide was determined to be 0.20 M⁻¹s⁻¹, which is nearly identical to its parent compound, BCN alcohol. rsc.org Newer generations of cyclooctynes, such as tetramethylthiacycloheptyne (THS), have shown even faster kinetics. For example, the eight-membered ring of this compound reacts 16 times faster with a 1,2-quinone than the more strained seven-membered ring of THS. researchgate.netwur.nl

| Cyclooctyne | Rate Constant (k, M⁻¹s⁻¹) | Key Advantage/Feature |

|---|---|---|

| This compound | 0.14 - 0.29 nih.govcristaltherapeutics.com | Optimized for electron-deficient azides |

| DIBO | 0.24 | Higher reactivity than BCN with aliphatic azides |

| DBCO (DIBAC) | 0.07 | Enhanced stability |

| BARAC | 0.96 nih.gov | High reactivity but less stable researchgate.net |

| TMTHSI | 0.8 cristaltherapeutics.com | High reactivity and good water solubility cristaltherapeutics.com |

Influence of Azide Electron-Deficiency on SPAAC Reaction Rates

A significant aspect of this compound's reactivity is its acceleration in the presence of electron-deficient azides. nih.govresearchgate.net This phenomenon is attributed to an inverse-electron-demand mechanism, where the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of BCN and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. nih.govacs.org

This is in contrast to many other SPAAC reactions that proceed via a normal electron-demand pathway (HOMOazide-LUMOcyclooctyne). nih.gov The introduction of electron-withdrawing groups on an aryl azide leads to a substantial increase in the reaction rate with this compound. nih.gov For example, the reaction of this compound with 4-azido-1-methylpyridinium iodide, an electron-poor azide, proceeds with a rate constant of 2.0–2.9 M⁻¹s⁻¹, which is significantly faster than its reaction with benzyl azide. nih.govacs.org This makes this compound a particularly effective tool for labeling with electronically tuned azides. researchgate.net

| Azide | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Benzyl azide | 0.14–0.29 | CH₃CN:H₂O (3:1) |

| Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |

| 4-Azido-1-methylpyridinium | 2.0–2.9 | CH₃CN:H₂O (3:1) |

Effect of Solvent Polarity on Reaction Kinetics

The polarity of the solvent can influence the kinetics of SPAAC reactions involving this compound. nih.gov Generally, an increase in solvent polarity leads to an increased reaction rate. nih.gov For the reaction between this compound and benzyl azide, the rate constant was found to be 0.14 M⁻¹s⁻¹ in a 3:1 mixture of CD₃CN/D₂O, while it increased to 0.29 M⁻¹s⁻¹ in a 1:2 mixture of the same solvents. nih.gov This rate enhancement in more polar, aqueous environments is advantageous for biological applications. nih.gov The choice of solvent can be a critical parameter for optimizing reaction efficiency in various experimental setups. chemrxiv.orglucp.net

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

This compound also participates in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), a bioorthogonal reaction that offers an alternative to SPAAC. biochempeg.comalfa-chemistry.com In SPANC, the strained alkyne of this compound reacts with a nitrone to form an isoxazoline (B3343090) linkage. nih.gov

Reaction Kinetics and Mechanisms with Nitrones

SPANC reactions involving this compound can be exceptionally rapid, with rate constants that are often substantially higher than those observed in SPAAC. nih.gov The reaction of this compound with a cyclic nitrone has been reported to have a rate constant in the lower single-digit M⁻¹s⁻¹ range. nih.gov The reactivity in SPANC can be tuned through modifications to the nitrone structure. researchgate.net For instance, nitrones with electron-withdrawing substituents can exhibit accelerated kinetics. scholaris.ca The reaction of this compound with certain nitrones can lead to a significant increase in fluorescence emission, making it a useful tool for developing "turn-on" fluorescent probes for imaging applications. acs.org

Computational Studies on HOMO/LUMO Interactions in SPANC

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the electronic factors governing SPANC reactivity. researchgate.net Similar to the inverse-electron-demand SPAAC, the kinetics of SPANC reactions with this compound can be influenced by the HOMO-LUMO energy gap between the alkyne and the nitrone. wur.nl An inverse-electron-demand SPANC has been reported between BCN and nitrones delocalized into a Cα-pyridinium functionality. researchgate.net Computational analyses can help rationalize the effects of substituent modifications on the nitrone, guiding the design of nitrones with optimized reactivity for specific applications. researchgate.netacs.org These studies have confirmed that the interaction between the HOMO of this compound and the LUMO of the nitrone is a key factor in determining the reaction rate. rsc.org

Tetrazine-BCN Ligation (Inverse Electron-Demand Diels-Alder Cycloaddition - iEDDA)

The inverse electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, characterized by the rapid and specific ligation of an electron-rich dienophile with an electron-poor diene. medsci.org In this context, bicyclo[6.1.0]nonyne (BCN) derivatives, such as this compound, serve as efficient dienophiles, reacting with 1,2,4,5-tetrazines (hereafter referred to as tetrazines). ru.nlnih.govfrontiersin.org This reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to the formation of a stable dihydropyridazine (B8628806) product, which may subsequently isomerize or be oxidized to a pyridazine. rsc.org The reactivity of this ligation is notable for its high rate constants and the ability to proceed without a catalyst in aqueous environments, which is advantageous for biological applications. nih.govnih.gov

Reaction Kinetics and Efficiency

The ligation between BCN and tetrazines is exceptionally fast, with second-order rate constants that are orders of magnitude higher than those observed in many other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govru.nl The kinetics are highly dependent on the substituents of both the BCN and the tetrazine ring. ru.nl

Research has quantified the reaction rates for various BCN-tetrazine pairs. For instance, a BCN-containing amino acid was found to react with a 3-phenyl-1,2,4,5-tetrazine (B6154165) derivative with a second-order rate constant (k₂) of 437 ± 13 M⁻¹s⁻¹. rsc.org Introducing an electron-donating methyl group to the tetrazine ring resulted in a significant decrease in the reaction rate to 1.45 ± 0.05 M⁻¹s⁻¹, highlighting the sensitivity of the iEDDA reaction to the electronic properties of the diene. rsc.org In another study, newly designed sterically shielded, sulfonated tetrazoles were shown to react with BCN with exceptionally fast kinetics, with rate constants ranging from 11,400 to 39,200 M⁻¹s⁻¹. nih.gov These rates position the tetrazine-BCN ligation among the fastest bioorthogonal reactions available. nih.gov

The efficiency of the reaction allows for labeling at low micromolar concentrations, making it highly suitable for applications in living systems where reagent concentrations are necessarily low. nih.gov

Applications in Photo-Induced Labeling

The high reactivity of the tetrazine-BCN ligation can be harnessed for applications requiring spatiotemporal control through photo-induced strategies. This is achieved by using a "caged" BCN derivative that is unreactive until activated by light. nih.govresearchgate.net

One such approach involves a cyclopropenone-caged dibenzoannulated BCN derivative. nih.gov This probe is inert towards tetrazines until it undergoes a photochemical decarbonylation upon irradiation with UV light (e.g., 365 nm), which quantitatively converts it to the reactive alkyne. This strategy allows for precise control over when and where the ligation reaction occurs. nih.govresearchgate.net Tetrazine-modified proteins have been successfully labeled in living cells using this method, with on-protein rate constants of approximately 50 M⁻¹s⁻¹, which is among the fastest for photo-induced bioorthogonal reactions. nih.gov

Another example involves an iridium(III) complex bearing an S,S-tetrazine moiety. This complex can undergo an iEDDA cycloaddition reaction with this compound, which leads to a significant enhancement in luminescence, making it a phosphorogenic bioorthogonal probe. rsc.org Furthermore, the complex itself is photoactivatable; light irradiation can dissociate the tetrazine unit, providing another layer of control for therapeutic and imaging applications. rsc.org These examples underscore the versatility of the tetrazine-BCN reaction in advanced applications like controlled drug delivery and high-resolution cellular imaging. rsc.orgresearchgate.net

Strain-Promoted Quinone-Alkyne Cycloaddition (SPOCQ)

The Strain-Promoted Quinone-Alkyne Cycloaddition (SPOCQ), also referred to as Strain-Promoted Oxidation-Controlled 1,2-Quinone Cycloaddition, is a rapid bioorthogonal reaction involving the cycloaddition of a strained alkyne, like this compound, with a 1,2-quinone. ru.nlwur.nlresearchgate.net This reaction follows an inverse electron-demand Diels-Alder (iEDDA) mechanism and is noted for its exceptionally high reaction rates, which can be three orders of magnitude faster than the corresponding strain-promoted azide-alkyne cycloaddition (SPAAC). ru.nlresearchgate.net A key feature of SPOCQ is its activatable nature; the reactive 1,2-quinone can be generated in situ from a stable catechol precursor via mild oxidation, offering temporal control over the conjugation process. ru.nlresearchgate.net

Reaction Rates with 1,2-Quinones

The reaction between this compound and 1,2-quinones is extremely fast. Studies using stopped-flow UV-Vis spectroscopy have quantified the second-order rate constants for these reactions. For the reaction of this compound with 4-tert-butyl-ortho-quinone, the rate constant (k₂) was determined to be 1824 M⁻¹s⁻¹. wur.nlresearchgate.net This is significantly faster than many other strained alkynes and alkenes. For example, this compound reacts over 150 times faster than the strained alkene trans-cyclooctenol (TCO-OH), which has a rate constant of 11.56 M⁻¹s⁻¹. wur.nlresearchgate.net

Interestingly, the eight-membered ring of this compound reacts 16 times faster than the more strained seven-membered cyclic alkyne THS in the SPOCQ reaction (k₂ = 110.6 M⁻¹s⁻¹ for THS). wur.nlresearchgate.netchemrxiv.org This counterintuitive finding suggests that factors other than ring strain alone dictate the reaction velocity. The enthalpy of activation (ΔH‡) for the reaction of this compound with 4-tert-butyl-1,2-benzoquinone was experimentally determined to be 4.5 kcal/mol. nih.govacs.org

| Strained Molecule | Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| This compound | 4-tert-butyl-ortho-quinone | 1824 wur.nlresearchgate.net |

| THS | 4-tert-butyl-ortho-quinone | 110.6 wur.nlresearchgate.net |

| TCO-OH | 4-tert-butyl-ortho-quinone | 11.56 wur.nlresearchgate.net |

| OCT | 4-tert-butyl-1,2-benzoquinone | 13 acs.org |

Thermodynamic Parameters and Entropic Factors

To understand the unexpected reactivity differences, the thermodynamic activation parameters for the SPOCQ reaction have been determined using the linearized Eyring equation over a range of temperatures (5°C to 37°C). wur.nlresearchgate.netresearchgate.net For the reaction of this compound with a model ortho-quinone at 25°C, the parameters were found to be:

Enthalpy of Activation (ΔH‡): 2.25 kcal/mol wur.nlresearchgate.netnih.gov

Entropy of Activation (ΔS‡): -36.3 cal/K·mol wur.nlresearchgate.netnih.gov

Gibbs Free Energy of Activation (ΔG‡): 13.1 kcal/mol wur.nlresearchgate.netnih.gov

| Strained Alkyne | ΔH‡ (kcal/mol) | ΔS‡ (cal/K·mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| This compound | 2.25 wur.nlresearchgate.netnih.gov | -36.3 wur.nlresearchgate.netnih.gov | 13.1 wur.nlresearchgate.netnih.gov |

| THS | 0.80 wur.nlresearchgate.netnih.gov | -46.8 wur.nlresearchgate.netnih.gov | 14.8 wur.nlresearchgate.netnih.gov |

Reaction with Sulfenic Acids and Persulfides

This compound has been identified as an effective agent for trapping sulfenic acids (R-SOH), which are important but transient species in redox signaling formed from the oxidation of cysteine residues. nih.govacs.orgnih.gov The reactivity of this compound with sulfenic acids is significantly faster than traditional probes like dimedone.

Kinetic studies using a model protein sulfenic acid (C165A AhpC-SOH) determined the second-order rate constant for its reaction with this compound to be 27.6 M⁻¹s⁻¹. nih.gov For comparison, the rate constant for dimedone under similar conditions is only 1.29 M⁻¹s⁻¹. The reaction of this compound with Fries acid, a stable organic sulfenic acid, in an organic solvent was reported to have a rate constant of approximately 25 M⁻¹s⁻¹. nih.govresearchgate.net

A notable feature of this compound is its ability to differentiate between sulfenic acids and persulfides (R-SSH). this compound reacts with a protein persulfide (C165A AhpC-SSH) to form a distinct vinyl thioether adduct. nih.gov This reaction proceeds with a second-order rate constant of 2.60 M⁻¹s⁻¹, which is about 7.2 times slower than its reaction with a small molecule trityl persulfide (k = 18.8 M⁻¹s⁻¹). nih.govsci-hub.se This differential reactivity allows for the distinct identification of these two important oxidative post-translational modifications via mass spectrometry.

However, the reactivity can be influenced by modifications to the BCN scaffold. For example, adding a triphenylphosphonium (TPP) group to create Bcn-TPP, designed to target mitochondria, slows the reaction with C165A AhpC-SOH by 4.6-fold (k = 5.99 M⁻¹s⁻¹). nih.govacs.orgnih.gov This is attributed to the bulky, hydrophobic TPP group sterically hindering the optimal orientation for the reaction. nih.govnih.gov Furthermore, unlike this compound, Bcn-TPP did not show reactivity with the model protein persulfide, suggesting that the utility of BCN-derived probes for persulfide labeling may not be universal. nih.govacs.orgnih.gov

| Probe | Reactant | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| This compound | C165A AhpC-SOH (protein sulfenic acid) | 27.6 nih.gov |

| This compound | Fries acid (organic sulfenic acid) | ~25 nih.govresearchgate.net |

| This compound | C165A AhpC-SSH (protein persulfide) | 2.60 nih.gov |

| This compound | Trityl persulfide (small molecule persulfide) | 18.8 nih.gov |

| Bcn-TPP | C165A AhpC-SOH (protein sulfenic acid) | 5.99 nih.govacs.orgnih.gov |

| Dimedone | C165A AhpC-SOH (protein sulfenic acid) | 1.29 |

Trapping Protein Sulfenic Acids

Bicyclo[6.1.0]nonyne-hydroxymethyl (this compound) is utilized as a chemical probe for the detection and trapping of protein sulfenic acids (-SOH), which are transient oxidative modifications of cysteine residues critical in redox signaling. nih.govacs.org The mechanism of action involves this compound acting as a sulfenic acid-trapping agent, reacting with the -SOH moiety to form a stable covalent adduct that can be detected and analyzed, often by mass spectrometry.

Unlike traditional probes such as dimedone, which are nucleophilic and attack the sulfur atom, BCN-based probes are understood to react through a different, electrophilic pathway. nih.gov The reaction is characterized as a concerted, ene-like cycloaddition mechanism. nih.govbiorxiv.org This distinct mechanism contributes to the reactivity profile of this compound, allowing it to efficiently capture the transient sulfenic acid intermediate. nih.govbiorxiv.org

Kinetic Studies with Sulfenylated Proteins

Kinetic analyses have been performed to quantify the efficiency of this compound in reacting with protein sulfenic acids. Studies using a model sulfenylated protein, C165A AhpC-SOH, revealed that this compound exhibits significantly faster reaction kinetics compared to standard probes like dimedone. The second-order rate constant for the reaction of this compound with C165A AhpC-SOH was determined to be 27.6 M⁻¹s⁻¹. In comparison, the rate constant for dimedone with the same protein is 1.29 M⁻¹s⁻¹.

Further studies have explored how structural modifications to the BCN core affect reactivity. For instance, a triphenylphosphonium (TPP)-modified version, BCN-TPP, designed for mitochondrial targeting, was found to react with C165A AhpC-SOH at a rate of 5.99 M⁻¹s⁻¹, which is 4.6 times slower than the parent this compound compound. nih.govacs.orgnih.gov This suggests that the bulky, hydrophobic TPP group may hinder the optimal orientation for the reaction to occur. nih.govnih.gov

The efficiency of this compound has also been evaluated with other protein models. In studies with the seleno-protein glutathione (B108866) peroxidase 3 (Gpx3), this compound labeled 25% of the protein sulfenic acid at a concentration of 0.1 mM, with the labeling yield increasing to 80% at a 1 mM concentration. biorxiv.org

Table 1: Kinetic Data for this compound and Derivatives with Sulfenylated Proteins

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) | Yield | Notes | Source(s) |

|---|---|---|---|---|---|

| This compound | C165A AhpC-SOH | 27.6 M⁻¹s⁻¹ | - | Demonstrates faster kinetics than dimedone (1.29 M⁻¹s⁻¹). | |

| BCN-TPP | C165A AhpC-SOH | 5.99 M⁻¹s⁻¹ | - | 4.6-fold slower than unmodified this compound. | nih.govacs.orgnih.gov |

| This compound | Gpx3-SOH | - | 25% (at 0.1 mM) | Yield increases with higher probe concentration. | biorxiv.org |

Cross-Reactivity Studies

Reactivity with Thiols

A significant aspect of the reactivity profile of this compound and other cyclooctynes is their potential for cross-reactivity with nucleophiles other than the intended target. Research has shown that BCN exhibits non-negligible cross-reactivity with thiols. nih.gov For strained alkynes like BCN, the primary azide-independent side reaction observed in protein labeling is a thiol-yne addition with reduced peptidylcysteine residues. acs.orgru.nl This reaction involves the nucleophilic attack of the cysteine thiol group on the strained alkyne, leading to the formation of a stable adduct. nih.govacs.org The identity of this thiol-yne reaction product has been confirmed through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analysis. acs.org

Implications for Bioorthogonality in Protein Labeling

The cross-reactivity of BCN with thiols has significant implications for its application in bioorthogonal chemistry, particularly for the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org Because BCN can react with both azides (the intended target in SPAAC) and free thiols, its bioorthogonality is considered limited compared to other cyclooctynes that show less thiol reactivity. nih.gov This side reaction can lead to azide-independent protein labeling, which may render BCN unsatisfactory for the specific labeling of azide-tagged proteins that also contain accessible, structurally important free cysteine residues. nih.govacs.org

To address this limitation and improve the specificity of SPAAC reactions using BCN, researchers have developed mitigation strategies. One approach is to block the reactive thiols by pre-treating the protein with an alkylating agent like iodoacetamide (B48618) (IAM) before introducing the BCN probe. acs.orgru.nl Another strategy involves the addition of a low concentration of a non-peptidyl thiol, such as β-mercaptoethanol (βME), which can reduce the unwanted reaction between BCN and protein cysteines. nih.gov The reaction between a BCN derivative and βME is slow, with a reported second-order rate constant of approximately 10⁻⁴ M⁻¹s⁻¹, suggesting it can suppress background labeling without consuming a substantial fraction of the BCN probe. nih.gov These methods enhance the bioorthogonality of BCN, allowing for more specific labeling of the target azide while preserving the integrity of free cysteines in the protein. nih.govacs.org

Table 2: Cross-Reactivity Data for BCN Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k₂) | Implication | Source(s) |

|---|

Applications of Bcn Oh in Chemical Biology and Biomedical Research

Bioconjugation Techniques

Bcn-OH is a versatile precursor for a range of bioconjugation reagents. The hydroxyl group can be readily modified to attach various functionalities, enabling the targeted labeling and study of biomolecules. axispharm.com These techniques are characterized by their high selectivity, rapid reaction kinetics, and compatibility with physiological conditions, making them ideal for studying proteins, peptides, and nucleic acids in their native environments. axispharm.com

The modification of proteins and peptides with probes is crucial for understanding their function, localization, and interactions. This compound-derived reagents provide a robust platform for attaching a variety of tags to these biomolecules.

Fluorescent labeling is a cornerstone of biological imaging. This compound can be functionalized with a wide array of fluorescent dyes. These BCN-dye conjugates can then be used to label azide-modified proteins and peptides, enabling their visualization in vitro and in living cells. biotium.com The SPAAC reaction's bioorthogonality ensures that the fluorescent dye is attached specifically to the intended target, minimizing off-target labeling. axispharm.com

A notable application involves the labeling of the M2R G protein-coupled receptor (GPCR) expressed in HEK293T cells. In this study, a BCN-containing unnatural amino acid was incorporated into the GPCR. Subsequent labeling with a tetrazine-modified Alexa Fluor-647 dye via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a related bioorthogonal reaction, resulted in significantly improved labeling efficiency compared to previous methods. nih.gov Another example is the labeling of a BCN-modified lysozyme with a sulforhodamine B-pyrone conjugate, demonstrating the versatility of BCN in reacting with different bioorthogonal partners for fluorescent labeling. researchgate.net

Table 1: Examples of Fluorescent Labeling of Proteins Using BCN

| Protein Target | BCN Derivative/Method | Fluorescent Probe | Key Finding |

| M2R GPCR | Genetically encoded Nε-bicyclononyne-L-lysine (BCN) | Tetrazine-Alexa Fluor-647 | Substantially improved labeling of the receptor in mammalian cells. nih.gov |

| Lysozyme | BCN-modified lysozyme | Sulforhodamine B-pyrone | Successful fluorescent labeling demonstrated by in-gel fluorescence analysis. researchgate.net |

| EGFP | LplAW37V-mediated functionalization with endo-BCNb | TAMRA-functionalized tetrazine | Quantitative conjugation for creating protein-protein conjugates. nih.gov |

| Trastuzumab | Chemoenzymatic modification with endo-BCNb | EGFP | Creation of a functional antibody-protein conjugate. nih.gov |

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique for protein purification, immobilization, and detection due to the high-affinity interaction between biotin and streptavidin. researchgate.netnih.gov this compound can be readily converted into BCN-biotin conjugates. These reagents allow for the efficient biotinylation of azide-modified proteins and peptides. creative-diagnostics.com This copper-free click chemistry approach is particularly advantageous for biotinylating proteins in living systems where copper toxicity is a concern. broadpharm.com

For instance, a BCN-biotin conjugate was used to label MV3 melanoma cells that had been metabolically engineered to express surface glycans with azide (B81097) groups. This resulted in consistently higher labeling efficiency compared to another cyclooctyne (B158145), DIBO, as detected by confocal microscopy and flow cytometry.

Table 2: Research Findings on Biotinylation of Proteins and Peptides with BCN

| Biomolecule | BCN Reagent | Azide-Modification Method | Outcome |

| Cell surface glycans on MV3 melanoma cells | BCN-biotin conjugate | Metabolic labeling with peracetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz) | Higher labeling efficiency compared to DIBO-biotin. |

| General Proteins | BCN-NHS ester (to introduce BCN) | Azide-containing probes | A general protocol for antibody-oligo conjugation is established. broadpharm.com |

Controlling the site of modification on a protein is crucial to preserve its structure and function. nih.gov this compound derivatives, in conjunction with various enzymatic and chemical strategies, enable precise, site-specific protein labeling. researchgate.net

One powerful approach is the use of genetic code expansion, where a non-canonical amino acid containing a BCN moiety is incorporated into a protein at a specific site in response to a unique codon. coledeforest.com This allows for the subsequent attachment of a probe exclusively at the desired location. This strategy has been successfully employed to label the M2R GPCR with a fluorescent dye. nih.gov

Another method involves chemoenzymatic modification. For example, the enzyme LplAW37V can site-specifically ligate BCN-containing substrates to proteins that have been engineered with a short peptide tag. This has been used to create well-defined protein-protein conjugates, such as labeling the antibody trastuzumab with EGFP. nih.gov Glycan remodeling on antibodies is another strategy, where native N-glycans are enzymatically modified to introduce an azide, which can then be reacted with a BCN-functionalized payload to create homogeneous antibody-drug conjugates (ADCs). nih.gov

Table 3: Methods for Site-Specific Protein Modification Using BCN

| Strategy | Description | Example Application |

| Genetic Code Expansion | Incorporation of a BCN-containing unnatural amino acid at a specific site. | Labeling of M2R GPCR with a fluorescent dye. nih.gov |

| Chemoenzymatic Ligation | Enzymatic attachment of a BCN-containing probe to a protein with a recognition tag. | Conjugation of EGFP to the antibody trastuzumab. nih.gov |

| Glycan Remodeling | Enzymatic modification of native antibody glycans to introduce an azide for reaction with BCN-payloads. | Production of homogeneous antibody-drug conjugates. nih.gov |

The ability to modify nucleic acids at specific sites is essential for studying their biological roles and for developing new diagnostic and therapeutic tools. nih.gov this compound-derived phosphoramidites can be incorporated into synthetic oligonucleotides using standard solid-phase synthesis, providing a convenient method for introducing the reactive BCN handle. nih.govgenelink.com

Bcn-labeled oligonucleotides can be readily conjugated to a variety of azide- or tetrazine-containing molecules, including fluorescent dyes, biotin, and other functional probes. genelink.com This allows for the site-specific labeling of both DNA and RNA. axispharm.com

In one study, a BCN phosphoramidite was incorporated into a DNA oligonucleotide. The resulting BCN-modified DNA was then efficiently conjugated to a desthiobiotin azide, demonstrating the utility of this approach for high-yielding, copper-free oligonucleotide conjugation. nih.gov This method is applicable to a range of modifications, including fluorescent labeling and dimerization. nih.gov

For RNA, site-specific labeling can be achieved through various methods, including the enzymatic incorporation of modified nucleotides or the post-transcriptional chemical modification of the RNA. nih.govnih.gov While direct examples of this compound in complex enzymatic RNA labeling are still emerging, the principles of bioorthogonal chemistry with BCN-modified oligonucleotides are readily extendable to RNA research, for instance, in the preparation of labeled RNA probes for hybridization-based detection and imaging. nih.gov

Table 4: Research on Site-Specific Labeling of Nucleic Acids with BCN

| Nucleic Acid | BCN Incorporation Method | Conjugation Partner | Key Finding |

| DNA Oligonucleotide | Solid-phase synthesis using a BCN-phosphoramidite | Desthiobiotin azide | Rapid and quantitative cycloaddition for high-yielding conjugation. nih.gov |

| DNA Oligonucleotide | Solid-phase synthesis using BCN-phosphoramidites | Azido-terminated polymer (P3HT) | Successful conjugation leading to solubilization of the polymer in an aqueous solution. nih.gov |

| DNA/RNA (general) | Use of BCN-labeled oligonucleotides | Azide- or tetrazine-containing surfaces, polymers, or proteins | BCN-labeled oligonucleotides are versatile tools for conjugation. genelink.com |

Polymer Functionalization and Materials Science

The chemical architecture of this compound, featuring both a hydroxyl (-OH) group and a strained alkyne (bicyclo[6.1.0]nonyne), makes it a valuable reagent in materials science. This dual functionality allows for its incorporation into polymeric structures and subsequent modification through highly efficient and specific chemical reactions. The hydroxyl group serves as a handle for covalent attachment to polymer backbones or as an initiator for polymerization reactions, while the bicyclononyne (BCN) moiety provides a reactive site for strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst. chemicalbook.comsichem.denih.gov

Creation of Functional Materials and Conjugates

The primary application of this compound in this context is the creation of functional polymers that can be easily conjugated with other molecules. By incorporating this compound into a polymer, the material becomes equipped with reactive "handles" (the BCN groups) that are poised for selective modification. This strategy is employed to attach a wide array of functional units, such as peptides, drugs, or imaging agents, to the polymer scaffold.

The process typically involves two steps:

Polymer Synthesis/Modification : The hydroxyl group of this compound is used to covalently link the molecule to a pre-existing polymer or to initiate the growth of a new polymer chain. This results in a polymer decorated with one or more BCN moieties.

Conjugation via SPAAC : The BCN-functionalized polymer is then reacted with a molecule of interest that has been tagged with an azide (-N₃) group. The SPAAC reaction forms a stable triazole linkage, covalently attaching the molecule to the polymer.

This modular approach allows for the design of complex, multifunctional materials for various biomedical applications. sigmaaldrich.com

Polymer Crosslinking

This compound is also instrumental in the formation of crosslinked polymer networks, such as hydrogels. Crosslinking enhances the mechanical properties of materials and is fundamental to the design of scaffolds for tissue engineering and controlled-release drug delivery systems. youtube.comyoutube.com

The crosslinking strategy using this compound involves:

Preparing polymer chains functionalized with BCN groups, as described previously.

Introducing a crosslinking agent that possesses at least two azide groups.

The azide groups on the crosslinker react with BCN groups on different polymer chains via SPAAC, forming covalent bonds that link the chains together. youtube.com

This process creates a three-dimensional network. The density of this network, which dictates properties like swelling behavior and stiffness, can be precisely controlled by adjusting the concentration of this compound on the polymer chains and the amount of diazide crosslinker added.

Synthesis of Functionalized Polymers (e.g., PEtOx-BCN)

A specific example of a functionalized polymer synthesized using this compound is BCN-terminated poly(2-ethyl-2-oxazoline), or PEtOx-BCN. PEtOx is a polymer noted for its biocompatibility and "stealth" properties, which are comparable to polyethylene (B3416737) glycol (PEG). tu-dresden.de

The synthesis of PEtOx-BCN is typically achieved through cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers. tu-dresden.dersc.org In this process, the hydroxyl group of this compound can act as the initiator. The reaction starts at the -OH group, and the PEtOx chain grows from it. When the polymerization is terminated, the result is a PEtOx polymer chain with a BCN group covalently attached at one end (the α-terminus). This monofunctional PEtOx-BCN can then be used to create block copolymers or be "clicked" onto surfaces or other biomolecules.

Table 1: Applications of this compound in Polymer Functionalization

| Application | Description | Key Functional Groups Utilized | Resulting Material/Structure |

| Functional Conjugates | This compound is incorporated into a polymer to provide reactive sites for attaching other molecules (e.g., drugs, fluorophores). | Hydroxyl (-OH) for polymer attachment; Bicyclononyne (BCN) for SPAAC reaction. | Polymers with pendant functional molecules. |

| Polymer Crosslinking | This compound functionalized polymers are linked together using multi-azide compounds to form a stable network. | Bicyclononyne (BCN) for reaction with diazide crosslinkers. | Crosslinked polymer networks (e.g., hydrogels). |

| Synthesis of PEtOx-BCN | This compound acts as an initiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. | Hydroxyl (-OH) to initiate polymerization. | PEtOx polymer with a terminal BCN group. |

Imaging and Bioimaging Applications

The utility of this compound in bioimaging stems from the high efficiency and bioorthogonality of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The BCN moiety is a key reactant in one of the most widely used bioorthogonal reactions, enabling researchers to visualize molecules and processes in their native environment. nih.gov

Cellular Imaging

In cellular imaging, this compound functions as a critical component of a two-step labeling strategy designed to attach imaging probes, such as fluorophores, to specific targets within or on the surface of living cells. acs.orgacs.org

The general workflow is as follows:

Metabolic Labeling : Cells are cultured with a metabolic precursor that has been modified to contain an azide group. For example, an azide-modified sugar (like N-azidoacetylmannosamine, ManNAz) can be fed to cells, which then incorporate it into their cell-surface glycoproteins. acs.org This effectively tags the target biomolecules with azides.

Bioorthogonal Ligation : A probe molecule, typically a fluorophore attached to a BCN group (often via the linker derived from this compound), is added to the cells. The BCN group on the probe reacts specifically and spontaneously with the azide groups on the target biomolecules.

This "click" reaction covalently links the fluorescent probe to the target, allowing for its visualization using fluorescence microscopy. This method provides high specificity and avoids the potential for cellular disruption associated with other labeling techniques.

Visualization of Cellular Processes

By applying this BCN-based imaging strategy, researchers can visualize a wide range of dynamic cellular processes. A prominent application is the tracking of cell-surface glycans, which are crucial for processes like cell signaling, adhesion, and immune recognition.

For instance, by metabolically labeling cellular glycans with an azide-modified sugar, researchers can then introduce a BCN-fluorophore conjugate to "paint" the cell surface. acs.org Using live-cell imaging techniques, they can then observe the movement, internalization, and recycling of these glycans in real time. This provides valuable insights into the mechanisms governing membrane dynamics and cellular communication. The ability to perform these reactions in living cells without apparent toxicity makes BCN-based probes powerful tools for elucidating complex biological pathways. acs.orgmedchemexpress.com

Table 2: this compound in Bioimaging Applications

| Application | Methodology | Target Biomolecule Example | Information Gained |

| Cellular Imaging | Two-step process: 1. Metabolic labeling of target with an azide. 2. Reaction with a BCN-fluorophore conjugate. | Cell-surface glycoproteins. | Spatial localization and distribution of specific biomolecules within or on the cell. |

| Visualization of Cellular Processes | Live-cell fluorescence microscopy following bioorthogonal labeling with a BCN-probe. | Glycans involved in endocytosis. | Real-time tracking of biomolecule trafficking, interactions, and turnover. |

Live-Cell Imaging and Tracking

The ability to visualize and track biomolecules in their native environment is crucial for understanding dynamic cellular processes. This compound serves as a key component in strategies designed for live-cell imaging by enabling the attachment of fluorescent probes to specific targets. Through a process known as bioorthogonal labeling, cells can be metabolically engineered to express azide groups on target biomolecules, such as proteins or glycans. Subsequent introduction of a this compound-functionalized fluorescent dye results in a specific covalent linkage, effectively lighting up the molecule of interest for real-time tracking. synaffix.comnih.gov

One powerful approach involves the genetic encoding of unnatural amino acids containing a bicyclononyne moiety. nih.govresearchgate.net This allows for the site-specific incorporation of the reactive alkyne directly into a protein of interest. Researchers have demonstrated that this method enables fast and efficient labeling of cellular proteins with fluorescent probes, even at low concentrations, facilitating detailed imaging studies within living mammalian cells. researchgate.netacs.org This technique has been successfully applied to the three-dimensional visualization of living melanoma cells and the labeling of cell surface glycans. synaffix.comnih.gov The high signal-to-noise ratio and non-toxic nature of this labeling procedure make BCN-based probes highly suitable for molecular function studies in live-cell systems. nih.gov

| Parameter | Description | Significance in Live-Cell Imaging | Reference |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, enabling biocompatibility for use in living systems. | synaffix.com |

| Labeling Method | Metabolic Labeling or Genetic Encoding | Allows for specific targeting of glycans, proteins, and other biomolecules. | synaffix.comnih.gov |

| Probe Concentration | Effective at low micromolar concentrations | Minimizes potential cellular perturbation and background fluorescence. | researchgate.net |

| Application | 3D Visualization, Protein & Glycan Tracking | Enables detailed study of molecular dynamics and localization in real-time. | synaffix.comnih.gov |

Organelle-Specific Imaging (e.g., Mitochondrial Probes, Lysosomal Imaging)

Visualizing specific subcellular compartments is essential for dissecting the intricate functions of a cell. This compound has been identified as a component in the development of probes for organelle-specific imaging, particularly for mitochondria. It is described as a mitochondrial probe based on the bicyclic ligand BCN. medchemexpress.com

Specifically, this compound serves as a crucial control reagent for Bcn-TPP, a probe designed to target mitochondria. medchemexpress.com The triphenylphosphonium (TPP) cation is a well-established motif that directs molecules to the mitochondria due to the organelle's negative membrane potential. Bcn-TPP is a reactive probe that targets sulfenated proteins within the mitochondria and is known to impact mitochondrial energy by decreasing basal respiration. medchemexpress.com Because this compound lacks the hydrophobic TPP targeting group, it is used in control experiments to ensure that any observed effects are due to the TPP-mediated mitochondrial targeting and subsequent reaction, rather than the BCN core structure itself. medchemexpress.com This application underscores the importance of this compound in the rigorous design and validation of organelle-targeted chemical probes.

While direct applications of this compound for lysosomal imaging are less documented, the principles of bioorthogonal chemistry are widely used to create probes for various acidic organelles like lysosomes. These probes often target the unique pH of the lysosomal lumen to activate their fluorescent signal.

In Vivo Imaging Studies

Extending molecular imaging from the cellular level to whole organisms is a critical step for preclinical research and diagnostics. Probes incorporating the BCN moiety have been successfully used for non-invasive imaging in live animal models. These studies leverage bioorthogonal chemistry to label specific tissues or cell populations in vivo.

A significant application is the tracking of transplanted stem cells. In one study, researchers developed dual-modal imaging probes using BCN-conjugated nanoparticles. nih.gov Human mesenchymal stem cells were first metabolically engineered to display azide groups on their surface. These cells were then labeled in vitro with nanoparticles containing both a near-infrared fluorescent (NIRF) dye (Cy5.5) and superparamagnetic iron oxide nanoparticles, attached via a BCN linker. After transplantation into a mouse model of brain stroke, the labeled cells were precisely tracked for 14 days using both NIRF imaging and T₂-weighted magnetic resonance (MR) imaging, allowing for non-invasive monitoring of their migration to the lesion site. nih.gov

In another approach, a gadolinium-based MRI probe was developed using a strained cyclooctyne similar to BCN. nih.gov This probe was used to image glycosylated tissues in live mice, demonstrating that bioorthogonal reactions can be paired with widely used clinical imaging modalities to visualize metabolic processes in vivo. nih.gov

Development of Novel Imaging Modalities

The unique chemical properties of this compound and related bicyclononynes are contributing to the development of novel and more powerful imaging modalities. Its ability to undergo multiple types of rapid bioorthogonal reactions and form stable, well-defined products allows for the construction of sophisticated probes that were previously difficult to synthesize. nih.govnih.gov

One key advancement is the creation of multimodal imaging probes from a single molecular platform. nih.gov Researchers have used the BCN scaffold to assemble probes that combine reporters for both Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging. nih.gov This allows for a synergistic imaging approach where PET provides whole-body localization of a tumor, and NIRF imaging is subsequently used for high-resolution delineation of tumor margins during surgery. nih.gov Similarly, BCN has been used to functionalize nanoparticles loaded with agents for fluorescence, MR, and CT imaging, creating versatile tools for biomedical research. rsc.org

Furthermore, the exceptionally fast reaction kinetics of BCN, particularly in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, enables fluorogenic labeling. acs.org In this modality, a non-fluorescent probe (e.g., a tetrazine-dye conjugate) reacts with BCN to produce a new, highly fluorescent product. This "turn-on" response minimizes background signal and allows for imaging with high sensitivity and specificity, representing a significant advance over probes that are "always on". acs.org The formation of a single regioisomer upon cycloaddition is an additional advantage that ensures the creation of homogeneous and predictable imaging agents. nih.gov

Phosphorogenic Probes in Bioimaging

Phosphorogenic probes are a class of imaging agents that are initially non-luminescent but can be "switched on" to emit light from a triplet excited state (phosphorescence) upon a specific chemical reaction. This offers advantages such as large Stokes shifts and long emission lifetimes, which can reduce background interference. Bioorthogonal reactions are an ideal trigger for activating such probes.

For example, luminescent iridium(III) complexes have been designed as phosphorogenic probes. In their initial state, the complexes are weakly emissive. However, when functionalized with a reactive group like a nitrone or tetrazine, they can undergo a bioorthogonal reaction with a BCN-containing molecule. This cycloaddition reaction alters the electronic structure of the iridium complex ligand, leading to a significant enhancement of its phosphorescent emission. This strategy has been used to modulate emission and singlet oxygen photosensitisation in live cells, linking the presence of a BCN-labeled target to the generation of a phosphorescent signal.

Targeted Drug Delivery Systems

The core principle of targeted drug delivery is to maximize the therapeutic effect of a drug at a specific site (e.g., a tumor) while minimizing its exposure to healthy tissues. This compound is an effective tool for constructing such systems due to its role as a stable and versatile bioorthogonal linker. It can be used to covalently attach targeting ligands, imaging agents, and therapeutic payloads to nanocarriers.

The stability of the linkage is a critical parameter. Research has shown that amide bonds formed with BCN derivatives are significantly more stable in biological media compared to commonly used carbamate (B1207046) linkers, which can be prone to hydrolysis. nih.gov This enhanced stability ensures that the components of the drug delivery system remain intact until they reach the target, preventing premature drug release and off-target effects. BCN-functionalized nanoparticles have been used to deliver imaging probes to track stem cells in vivo, demonstrating their utility as a stable platform for targeted delivery. nih.gov

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a highly successful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's performance. This compound and its derivatives, such as BCN-PEG-OH, are used as ADC linkers that participate in the copper-free SPAAC reaction. researchgate.net

The suitability of this compound as an ADC linker has been validated through detailed molecular studies. An in silico docking simulation investigated the interaction between this compound and Pertuzumab, a monoclonal antibody targeting the HER2 receptor in breast cancer. nih.gov The study found a favorable and stable interaction, confirming this compound's potential to serve as an effective linker.

The key findings from the molecular docking study are summarized below:

| Parameter | Value/Finding | Significance for ADC Development | Reference |

| Binding Affinity | -5.1 kcal/mol | Indicates a favorable and stable binding between this compound and Pertuzumab. | nih.gov |

| Key Interacting Residues | Cys4, Thr5, Gly6, Thr7 | Specific amino acids that form hydrogen bonds and hydrophobic interactions, ensuring stable conjugation. | nih.gov |

| Bond Types | Hydrogen bonds, Hydrophobic interactions | Contribute to the stability and specificity of the antibody-linker complex. | nih.gov |

| Role of this compound | Linker Molecule | Forms a stable, covalent bridge between the antibody and the cytotoxic payload. | nih.gov |

This stable binding is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cancer cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. nih.gov

Linker Functionality in ADCs

This compound and its derivatives, such as BCN-PEG3-OH, serve as non-cleavable linkers in the synthesis of ADCs. Current time information in Barcelona, ES. The bicyclononyne (BCN) group is a key component for click chemistry, readily undergoing a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules that contain an azide group. Current time information in Barcelona, ES. This reaction forms a stable triazole linkage, covalently attaching the drug payload to the antibody. The stability of the this compound linker is crucial for ensuring that the cytotoxic drug remains attached to the antibody while in circulation, preventing premature release and minimizing off-target toxicity. medchemexpress.com The hydroxyl (-OH) group on the molecule provides a versatile point for further chemical modification or for influencing the solubility and pharmacokinetic properties of the resulting ADC. medchemexpress.com The use of endo-BCN has been noted to be advantageous over other cyclooctynes like DBCO due to its higher reactivity and a reduced tendency for the resulting conjugates to aggregate. researchgate.net

In Silico Docking Simulations for ADC Optimization

Computational methods, specifically in silico docking simulations, are employed to predict and optimize the interaction between linkers like this compound and antibodies. These simulations provide valuable insights into the stability and specificity of the potential ADC. medchemexpress.com A molecular docking study investigating the interaction between this compound and pertuzumab, a monoclonal antibody targeting the HER2 receptor, demonstrated the potential of this compound as an effective ADC linker. medchemexpress.com The study revealed a favorable binding affinity and identified key amino acid residues on pertuzumab involved in the interaction. medchemexpress.com This type of analysis is crucial for the rational design and optimization of ADCs to enhance their therapeutic outcomes in applications such as targeted cancer therapy. medchemexpress.com